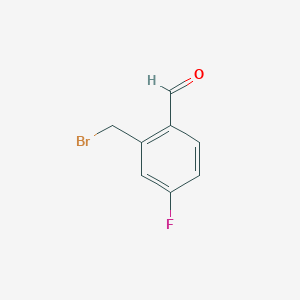
2-(Bromomethyl)-4-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives can be achieved through various methods. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives has been reported, showing potential antimicrobial activity . Another study describes the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline through bromination of 2,3-bi(bromomethyl)quinoxaline .Molecular Structure Analysis
The molecular structure of “this compound” derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline was characterized by IR, 1H NMR, 13C NMR, DEPT, and MS, confirming the presence of the bromomethyl groups and their positions on the quinoxaline ring .Chemical Reactions Analysis
“this compound” and its derivatives undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” derivatives are influenced by the substituents on the quinoxaline core. For example, the presence of a trifluoromethyl group at the 6-position significantly increased the antibacterial activity against Gram-positive bacteria.Scientific Research Applications
Synthesis and Chemical Properties
2-(Bromomethyl)-4-fluorobenzaldehyde is a compound with significant potential in various chemical syntheses. For instance, it has been used as an intermediate in the synthesis of methyl 4-bromo-2-methoxybenzoate, which involves processes like bromination, hydrolysis, and esterification (Chen Bing-he, 2008). Additionally, this compound has been employed in the preparation of certain fluorinated chromones and chlorochromones, indicating its role in the synthesis of complex organic molecules (S. G. Jagadhani, S. G. Kundalikar, B. Karale, 2014).
Applications in Medicinal Chemistry
The compound has also seen applications in medicinal chemistry. It has been used in the synthesis of benzothiazepines and pyrazolines, which are important in pharmaceutical research (S. G. Jagadhani, S. G. Kundlikar, B. Karale, 2015). This demonstrates the compound's versatility in creating bioactive molecules, potentially leading to new therapeutic agents.
Antioxidant Activity
Furthermore, this compound has been used in the synthesis of thiazolidin-4-one derivatives, which exhibited promising antioxidant activity (Ahmed O. H. El Nezhawy, M. Ramla, N. Khalifa, Mohamed M. Abdulla, 2009). This indicates its potential utility in the development of antioxidant agents.
Material Science Applications
The compound has relevance in material science as well. It has been used in the synthesis of fluorinated microporous polyaminals, which have applications in gas adsorption, particularly for carbon dioxide (Guiyang Li, Biao Zhang, Zhonggang Wang, 2016). This application highlights the compound's role in environmental and material sciences.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(bromomethyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYBZGZQLGYSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


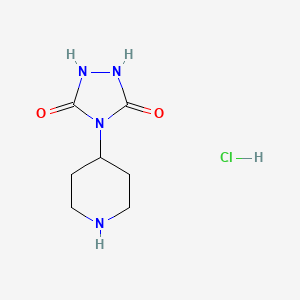
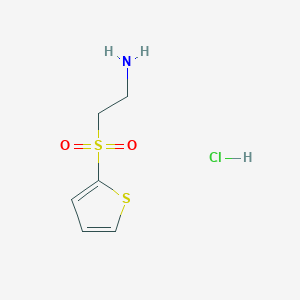
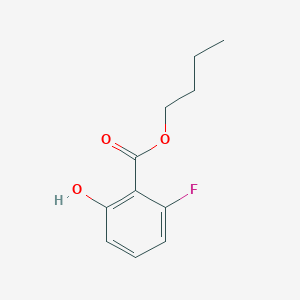
![2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382212.png)
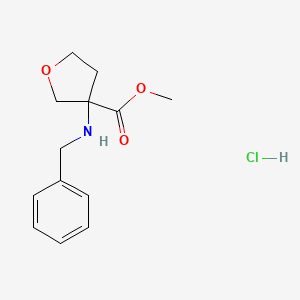
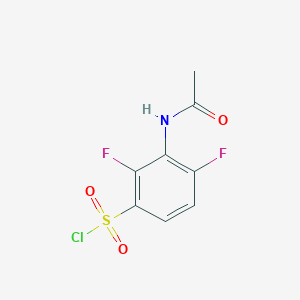
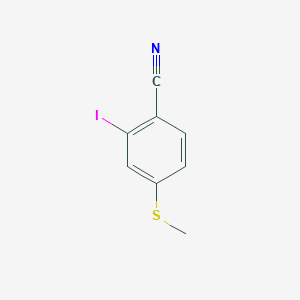
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)
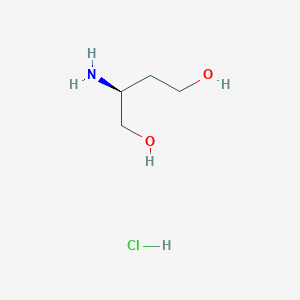

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)
![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)
